4,4'-((6-((2-Aminoethyl)amino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))bis(butan-1-ol)
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Overview
Description
4,4’-((6-((2-Aminoethyl)amino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))bis(butan-1-ol) is a complex organic compound with a unique structure that includes a triazine ring and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((6-((2-Aminoethyl)amino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))bis(butan-1-ol) typically involves multiple steps. One common method starts with the preparation of the triazine core, followed by the introduction of the aminoethyl and butanol groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
4,4’-((6-((2-Aminoethyl)amino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))bis(butan-1-ol) can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups, potentially forming aldehydes or ketones.
Reduction: The compound can be reduced to alter its functional groups, such as converting nitro groups to amines.
Substitution: The triazine ring allows for substitution reactions, where different groups can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4,4’-((6-((2-Aminoethyl)amino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))bis(butan-1-ol) has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4,4’-((6-((2-Aminoethyl)amino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))bis(butan-1-ol) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4,4’-((2-Aminoethyl)azanediyl)bis(butan-1-ol): This compound shares a similar structure but lacks the triazine ring, resulting in different chemical properties and applications.
1-Butanol, 4,4’-((2-aminoethyl)imino)bis-: Another related compound with variations in the functional groups attached to the core structure.
Uniqueness
4,4’-((6-((2-Aminoethyl)amino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))bis(butan-1-ol) is unique due to its triazine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-[[4-(2-aminoethylamino)-6-(4-hydroxybutylamino)-1,3,5-triazin-2-yl]amino]butan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N7O2/c14-5-8-17-13-19-11(15-6-1-3-9-21)18-12(20-13)16-7-2-4-10-22/h21-22H,1-10,14H2,(H3,15,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIDHSGFEYYFLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CNC1=NC(=NC(=N1)NCCN)NCCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N7O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.40 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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